

properties and uses of 5-Methylpyrazine-2,3-dicarboxylic acid

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Compound of Interest

Compound Name: 5-Methylpyrazine-2,3-dicarboxylic acid

Cat. No.: B1582470

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An In-depth Technical Guide to **5-Methylpyrazine-2,3-dicarboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **5-Methylpyrazine-2,3-dicarboxylic acid** (CAS 5521-60-8), a key heterocyclic organic intermediate. While not an end-product in itself, this compound is a critical precursor in the synthesis of valuable pharmaceutical intermediates, most notably 5-methylpyrazine-2-carboxylic acid. This document details the chemical and physical properties, provides a field-proven synthesis protocol derived from authoritative sources, explores its primary application as a transient intermediate, and outlines essential safety and handling procedures. The guide is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this molecule and its role in synthetic chemistry.

Introduction and Core Concepts

5-Methylpyrazine-2,3-dicarboxylic acid is a substituted pyrazine derivative characterized by a central pyrazine ring with a methyl group at position 5 and two carboxylic acid functional groups at the adjacent 2 and 3 positions. Its chemical structure makes it an important, albeit often unisolated, intermediate. The primary utility of this molecule stems from its designed instability under certain conditions; it is synthesized specifically to undergo a facile thermal decarboxylation, losing one of its carboxyl groups to form the therapeutically significant 5-

methylpyrazine-2-carboxylic acid. Understanding this molecule is therefore key to controlling the synthesis of its valuable downstream products.

Physicochemical and Structural Properties

A summary of the known physical and chemical properties of **5-Methylpyrazine-2,3-dicarboxylic acid** is presented below. It is critical to distinguish this compound from its monocarboxylic acid derivative, as many commercial databases incorrectly assign properties.

Property	Value	Reference / Source
CAS Number	5521-60-8	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1]
Molecular Weight	182.14 g/mol	Calculated
IUPAC Name	5-methylpyrazine-2,3-dicarboxylic acid	IUPAC Nomenclature
Synonyms	5-methyl-2,3-pyrazinedicarboxylic acid, 2-Methyl-5,6-pyrazinedicarboxylic acid	[1] , [2]
Appearance	Solid	[1]
Melting Point	Crude: 155-160 °C (dec.) Purified: 175 °C (dec.)	[2]
Purity (Typical)	95%	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]

Structural Diagram

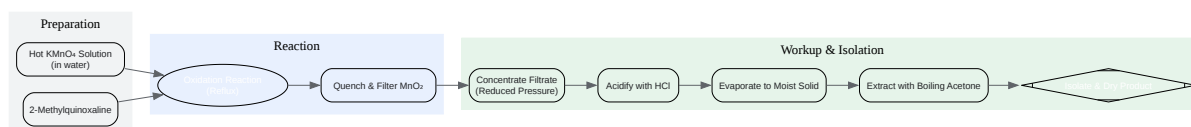
Caption: Molecular Structure of **5-Methylpyrazine-2,3-dicarboxylic acid**.

Synthesis and Isolation

The most reliable and well-documented method for preparing **5-Methylpyrazine-2,3-dicarboxylic acid** is through the potassium permanganate oxidation of 2-methylquinoxaline. The following protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reproducible chemical methods, which explicitly states its applicability for this specific compound.^[2]

Experimental Protocol: Oxidation of 2-Methylquinoxaline

Causality: This synthesis leverages the robust oxidative power of potassium permanganate (KMnO_4) to cleave the benzene ring of the quinoxaline system, converting it into two carboxyl groups. The pyrazine ring is stable to these conditions. The methyl group on the starting material is retained on the final pyrazine ring.



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Caption: Workflow for the synthesis of **5-Methylpyrazine-2,3-dicarboxylic acid**.

Step-by-Step Methodology:

- **Reaction Setup:** In a large round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylquinoxaline.
- **Permanganate Solution Preparation:** In a separate, large beaker, prepare a solution of potassium permanganate in water. The process can be expedited by using hot water (90–100 °C) to dissolve the KMnO_4 .^[2]
- **Oxidation:** Heat the 2-methylquinoxaline mixture to reflux. Slowly and carefully add the hot potassium permanganate solution to the refluxing mixture. The rate of addition should be

controlled to maintain a steady reflux. The reaction is highly exothermic. Continue refluxing with stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

- **Quenching and Filtration:** Cool the reaction mixture. Filter the mixture to remove the brown manganese dioxide (MnO_2) precipitate. Wash the MnO_2 cake thoroughly with hot water to recover any adsorbed product. Combine the filtrates.
- **Concentration:** Concentrate the combined filtrate under reduced pressure to a smaller volume.
- **Acidification and Isolation:** Cautiously add concentrated hydrochloric acid (HCl) to the swirled or stirred solution.^[2] This will protonate the carboxylate salt and precipitate the crude dicarboxylic acid along with potassium chloride. Continue evaporation under reduced pressure until a moist solid cake remains.
- **Purification:** The crude acid is purified by extraction with boiling acetone, which dissolves the organic product while leaving the inorganic salts (KCl) behind.^[2] The acetone extracts are combined and evaporated to yield the crude product (m.p. 155–160 °C, with decomposition).^[2]
- **Recrystallization:** For higher purity, the crude product can be recrystallized from a minimal amount of hot water. This yields the pure 2-methyl-5,6-pyrazinedicarboxylic acid (m.p. 175 °C, with decomposition).^[2]

Core Application: Intermediate for Decarboxylation

The sole significant industrial and research application of **5-Methylpyrazine-2,3-dicarboxylic acid** is its role as a precursor to 5-methylpyrazine-2-carboxylic acid. This transformation is achieved through a selective decarboxylation reaction.

Mechanism of Decarboxylation

The presence of a nitrogen atom in the pyrazine ring at the alpha-position to a carboxyl group significantly facilitates decarboxylation upon heating.^[3] The reaction proceeds through a zwitterionic intermediate, where the ring nitrogen is protonated and the adjacent carboxyl group

is deprotonated. This arrangement stabilizes the negative charge that develops on the ring as the C-C bond breaks and CO₂ is eliminated.

Caption: Decarboxylation of the title compound to its monocarboxylic acid derivative.

Industrial Relevance

This decarboxylation is a key step in a multi-stage synthesis. For example, in a process starting from o-phenylenediamine and pyruvic aldehyde, the resulting 3-methyl benzopyrazine is oxidized to form the potassium salt of **5-methylpyrazine-2,3-dicarboxylic acid**.^[1] This intermediate is then acidified and heated, causing it to decarboxylate in situ to yield the desired 5-methylpyrazine-2-carboxylic acid, which is then extracted.^[1] This monocarboxylic acid is a vital building block for pharmaceuticals such as the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.

Safety and Handling

Based on supplier safety data, **5-Methylpyrazine-2,3-dicarboxylic acid** is classified as an irritant.^[1] Adherence to standard laboratory safety protocols is mandatory.

Hazard Type	GHS Classification and Precautionary Statements
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]

Conclusion and Future Outlook

5-Methylpyrazine-2,3-dicarboxylic acid serves a single but vital role as a chemical intermediate. Its synthesis via the oxidation of 2-methylquinoxaline is well-established, and its primary value lies in its controlled decomposition to 5-methylpyrazine-2-carboxylic acid. While there are no known direct applications for the dicarboxylic acid, its importance in the pharmaceutical supply chain is undeniable. Future research could explore if the dicarboxylic acid itself possesses any unique chelating properties or biological activities, but for now, its identity is inextricably linked to the high-value products derived from its decarboxylation. Comprehensive spectral characterization data (NMR, MS, IR) is notably absent from public literature, representing a data gap that could be filled by future academic or industrial research.

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Phone: (601) 213-4426

Email: info@benchchem.com